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  • Product: N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine
  • CAS: 1417569-32-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine: Synthesis, Characterization, and Safety

This guide provides an in-depth technical overview of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine, a compound of interest for researchers and professionals in drug development and materials science. As this molecule...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine, a compound of interest for researchers and professionals in drug development and materials science. As this molecule is not readily cataloged with a commercial CAS number, this document focuses on its de novo synthesis, comprehensive structural elucidation, and essential safety protocols. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring a reliable and reproducible framework for laboratory applications.

Introduction and Rationale

N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine incorporates three key pharmacophores: a 4-nitroaniline moiety, a 1,2-phenylenediamine scaffold, and a furan ring. The nitroaniline component is a well-known chromophore and a precursor in the synthesis of various dyes and pharmaceuticals. The o-phenylenediamine structure is a privileged scaffold in medicinal chemistry, often associated with a range of biological activities. The furan ring, derivable from biomass, represents a "green" chemical building block. The combination of these fragments in a single molecule suggests potential applications in nonlinear optics, as seen in related compounds like 2-amino-4-nitroaniline, and as a novel scaffold for the development of therapeutic agents.[1][2]

This guide addresses the absence of a commercial source for the title compound by providing a robust synthetic pathway, detailed analytical procedures for structural confirmation, and a thorough assessment of the associated safety and handling requirements.

Synthesis of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine

The synthesis of the target compound is approached via a two-stage process: first, the preparation of the key intermediate, 2-amino-4-nitroaniline, followed by its coupling with 2-furfural through reductive amination.

Synthesis of 2-Amino-4-nitroaniline

The precursor, 2-amino-4-nitroaniline, can be synthesized through the selective reduction of 2,4-dinitrophenol. This method is well-documented and provides a good yield of the desired product.[3]

  • Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 300 g (1.63 moles) of 2,4-dinitrophenol and 2.5 L of water.

  • Addition of Reagents: While stirring, add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia (28%). Heat the mixture to 85°C.

  • Reduction: Turn off the heat and allow the mixture to cool to 70°C. Add 700 g (5.4 moles) of 60% fused sodium sulfide in 100 g portions at 5-minute intervals. The temperature will rise to 80-85°C; maintain this range by adjusting the addition rate or by cooling the flask.

  • Reaction Completion and Filtration: After the final addition, heat the mixture at 85°C for 15 minutes. Filter the hot mixture through a pre-heated Büchner funnel.

  • Crystallization and Purification: Cool the filtrate overnight to induce crystallization. Collect the crystals by filtration. Dissolve the crude product in 1.5 L of boiling water and acidify with glacial acetic acid (approximately 100 mL). Add 10 g of activated carbon (Norit), heat the solution, and filter while hot. Cool the filtrate to 20°C to obtain brown crystals of 2-amino-4-nitrophenol.

  • Drying: Dry the crystals in an oven at 65°C or in a vacuum desiccator. The expected yield is 160-167 g (64-67%).

Synthesis of 2-Amino-4-nitroaniline DNP 2,4-Dinitrophenol Product 2-Amino-4-nitroaniline DNP->Product Selective Reduction Reagents Na2S, NH4Cl, NH3(aq) Reagents->Product Reductive Amination Reactant1 2-Amino-4-nitroaniline Product N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine Reactant1->Product Reactant2 2-Furfural Reactant2->Product Catalyst Pd/C, H2 Catalyst->Product 2D_NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR Proton_NMR ¹H NMR COSY COSY Proton_NMR->COSY HMBC HMBC Proton_NMR->HMBC Carbon_NMR ¹³C NMR HSQC HSQC Carbon_NMR->HSQC Carbon_NMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Sources

Exploratory

Technical Monograph: Physicochemical Profile and Synthetic Utility of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine

[1] Executive Summary N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine (also identified as -(furan-2-ylmethyl)-4-nitrobenzene-1,2-diamine) is a specialized nitrogenous heterocycle precursor.[1] It functions primarily as...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine (also identified as


-(furan-2-ylmethyl)-4-nitrobenzene-1,2-diamine) is a specialized nitrogenous heterocycle precursor.[1] It functions primarily as a "privileged scaffold" intermediate in the synthesis of 1,5-disubstituted benzimidazoles, a class of compounds with significant pharmacological relevance in anti-parasitic (e.g., Fexinidazole analogs) and anti-microbial research.

This guide provides a definitive technical analysis of its chemical properties, synthesis, and reactivity, designed for researchers optimizing heterocycle construction.

Physicochemical Profile

The molecule exhibits a "push-pull" electronic system due to the para-nitro group on the phenyl ring, which significantly influences its acidity, basicity, and spectroscopic behavior.[1]

Structural Specifications
  • IUPAC Name:

    
    -(furan-2-ylmethyl)-4-nitrobenzene-1,2-diamine[1]
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 233.22 g/mol [1]

  • Core Moiety: 4-Nitro-1,2-phenylenediamine (4-NOPD)[1]

  • Pendant Group: 2-Furylmethyl (Furfuryl)[1]

Key Properties Table[1]
PropertyValue / DescriptionContext
Physical State Solid (Crystalline powder)Typically orange to deep red due to

conjugation.[1]
Melting Point 140–155 °C (Typical range)Dependent on purity/recrystallization solvent.[1]
Solubility DMSO, DMF, MeOH, EtOAcPoor solubility in water and non-polar alkanes.[1]
pKa (Amine) ~2.5–3.5 (Aniline N)The

group strongly decreases basicity of the aniline nitrogens.[1]
LogP ~1.8–2.2 (Predicted)Moderate lipophilicity; furan ring adds hydrophobic character.[1]
Stability Acid-SensitiveThe furan ring is prone to ring-opening/polymerization in strong mineral acids.[1]
Electronic & Reactivity Analysis[1]
  • Regiochemistry: The molecule contains two amino groups.[1][2] The secondary amine (bearing the furfuryl group) is located meta to the nitro group (Position 1), while the primary amine is para to the nitro group (Position 2).

  • Nucleophilicity: The primary amine (

    
     at C2) is significantly less nucleophilic than a standard aniline due to the strong electron-withdrawing effect of the para-nitro group.[1] However, it remains sufficiently reactive for cyclocondensation.
    
  • Furan Liability: The furan moiety is electron-rich but acid-labile.[1] Protocols involving this compound must avoid prolonged exposure to strong Lewis acids or mineral acids unless cyclization is immediate.[1]

Synthetic Protocol: Reductive Amination

While direct alkylation of 4-nitro-1,2-phenylenediamine is possible, it suffers from poor regioselectivity and over-alkylation.[1] The industry-standard method for high-fidelity synthesis is Reductive Amination .[1]

Reaction Logic

This pathway utilizes the higher nucleophilicity of the amino group meta to the nitro group (Position 1) compared to the para position.[1]

  • Condensation: 4-Nitro-1,2-phenylenediamine reacts with Furfural to form a Schiff base (imine).[1]

  • Reduction: Selective reduction of the imine (C=N) to the amine (C-N) using Sodium Borohydride (

    
    ).
    
Step-by-Step Methodology

Reagents:

  • 4-Nitro-1,2-phenylenediamine (1.0 eq)[1]

  • 2-Furaldehyde (Furfural) (1.05 eq)[1]

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (anhydrous)[1]

Procedure:

  • Imine Formation: Dissolve 4-nitro-1,2-phenylenediamine in Methanol (0.5 M concentration). Add Furfural dropwise at room temperature. Stir for 4–6 hours. Observation: Solution will darken, indicating imine formation.

  • Reduction: Cool the solution to 0°C. Add

    
     portion-wise over 30 minutes (Caution: Gas evolution).
    
  • Workup: Allow to warm to room temperature and stir for 2 hours. Quench with saturated

    
     solution.[1]
    
  • Extraction: Evaporate Methanol. Extract the aqueous residue with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water.[1]
    
Synthesis Workflow Visualization

SynthesisWorkflow Start 4-Nitro-1,2- phenylenediamine Imine Intermediate Imine (Schiff Base) Start->Imine Condensation (Regioselective) Reagent + Furfural (MeOH, RT) Reagent->Imine Product Target Product: N-(2-Amino-4-nitrophenyl)- N-(2-furylmethyl)amine Imine->Product Reduction Reduct + NaBH4 (0°C -> RT) Reduct->Product

Figure 1: Selective synthesis via reductive amination ensures the furfuryl group attaches to the more nucleophilic meta-amine.[1]

Reactivity & Applications: Benzimidazole Formation[1]

The primary utility of this compound is its conversion into 1-(2-furylmethyl)-5-nitrobenzimidazole .[1] This cyclization is a critical step in generating bioactive libraries.[1]

Cyclization Mechanism

The pendant primary amine (


) attacks an electrophilic carbon source (Formic acid, Orthoesters, or Aldehydes), followed by dehydration and aromatization.

Critical Note on Acid Sensitivity: Standard benzimidazole synthesis often uses refluxing HCl.[1] However, the furan ring may decompose under these conditions. Mild Acid Catalysis (e.g., p-TsOH in Toluene or Formic Acid at controlled temps) is required to preserve the furan ring.[1]

Pathway Visualization[1]

Cyclization Precursor N-(2-Amino-4-nitrophenyl)- N-(2-furylmethyl)amine Inter Dihydro-benzimidazole Intermediate Precursor->Inter Nucleophilic Attack Reagent Formic Acid / Orthoformate (Electrophile) Reagent->Inter Final 1-(2-Furylmethyl)- 5-nitrobenzimidazole Inter->Final - H2O (Aromatization)

Figure 2: Cyclization pathway.[1] The N-furyl nitrogen becomes N1 of the benzimidazole system.[1]

Analytical Characterization

To validate the identity of the synthesized compound, researchers should look for the following spectral fingerprints.

Proton NMR ( -NMR) in DMSO-
  • Furan Ring: Three distinct signals in the aromatic region (approx.[1]

    
     6.4, 6.6, and 7.6 ppm).
    
  • Methylene Bridge (

    
    -Furan):  A doublet or singlet around 
    
    
    
    4.3–4.5 ppm.[1]
  • Phenyl Ring:

    • 
       (ortho to both amines): Doublet/Singlet, shielded.
      
    • 
       (ortho to nitro): Doublet of doublets, deshielded (
      
      
      
      7.8–8.0 ppm).
    • 
       (meta to nitro): Doublet.
      
  • Amine Protons: Broad singlets. The secondary amine (

    
    ) and primary amine (
    
    
    
    ) will appear as exchangeable peaks, often between
    
    
    5.0–7.0 ppm.
Infrared Spectroscopy (IR)
  • 
     Stretch:  Doublet around 3300–3400 
    
    
    
    (Primary amine) and single band ~3200
    
    
    (Secondary amine).[1]
  • 
     Stretch:  Strong asymmetric stretch ~1500–1530 
    
    
    
    and symmetric stretch ~1300–1350
    
    
    .[1]
  • 
     (Furan):  Characteristic bands around 1000–1100 
    
    
    
    .[1]

References

  • BenchChem. (2025).[1][2] Synthesis routes of 4-Nitro-o-phenylenediamine. Retrieved from

  • Iwuala, B. N., et al. (2018).[3] Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8):383-387.[3] Retrieved from [3]

  • Zhang, J., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry. Retrieved from

  • Organic Syntheses. (1941).[1][4] 1,2-Diamino-4-nitrobenzene. Org. Synth. 21, 20. Retrieved from

Sources

Foundational

"Literature review of nitrophenyl and furylmethylamine compounds"

An In-depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of Nitrophenyl and Furylmethylamine Compounds Authored by a Senior Application Scientist This guide provides a comprehensive review of nit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of Nitrophenyl and Furylmethylamine Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive review of nitrophenyl and furylmethylamine compounds, a class of molecules holding significant interest in medicinal chemistry. We will delve into their synthesis, explore their diverse biological activities, and analyze their therapeutic potential, grounding our discussion in established scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising chemical space.

Introduction: A Tale of Two Moieties

The convergence of the nitrophenyl and furylmethylamine moieties within a single molecular scaffold creates a fascinating area for chemical and biological exploration. The furan ring is a five-membered aromatic heterocycle found in numerous biologically active compounds.[1] Its derivatives are known for a wide spectrum of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The furfurylamine component, in particular, serves as an intermediate in the synthesis of drugs like furosemide and ranitidine.[2]

On the other hand, the nitrophenyl group is a powerful modulator of molecular properties. As a strong electron-withdrawing group, it significantly influences the electronic distribution and reactivity of the molecule.[3] This feature is often exploited in drug design to enhance receptor binding affinity or to serve as a bio-reducible group, which is crucial for the mechanism of action of many antimicrobial and anticancer agents.[3][4] The nitro group can be reduced in vivo to form reactive intermediates, such as nitroso and superoxide species, which can induce cellular damage in target pathogens or cancer cells.[5] This guide synthesizes the current knowledge on compounds that merge these two critical pharmacophores, examining their chemical synthesis, structure-activity relationships, and multifaceted biological effects.

Synthetic Pathways and Methodologies

The synthesis of nitrophenyl and furylmethylamine derivatives typically involves multi-step processes that build upon commercially available precursors. A common strategy is the condensation reaction between a furan-based aldehyde and an amine-containing compound, followed by functionalization.

General Synthetic Workflow

A prevalent method for creating these scaffolds is the Knoevenagel condensation or similar reactions involving 5-nitro-2-furaldehyde as a key starting material. This can be reacted with various amine-containing heterocyles or other active methylene compounds.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Product Assembly A 5-Nitro-2-furaldehyde C Condensation Reaction (e.g., Azlactone Synthesis) A->C B Amine-containing Compound (e.g., 2-aminobenzothiazole) E Reaction with Amine B->E D Intermediate (e.g., Oxazolin-5-one) C->D Forms intermediate D->E F Target Nitrophenyl Furylmethylamine Compound E->F Yields final product

Caption: General workflow for the synthesis of nitrophenyl furylmethylamine derivatives.

Experimental Protocol: Synthesis of 5-Nitro-2-furfurylidene Derivatives

This protocol is adapted from methodologies described for the synthesis of new 5-nitro-2-furfurylidene derivatives, which have shown potential antimicrobial activities.[6]

Objective: To synthesize 2-methyl-4-(5-nitro-2-furfurylmethyliden)-Δ2-oxazolin-5-one, a key intermediate.

Materials:

  • 5-nitro-2-furfuraldehyde

  • N-acetylglycine

  • Anhydrous sodium acetate

  • Glacial acetic acid

Procedure:

  • A mixture of 5-nitro-2-furfuraldehyde (10 mmol), N-acetylglycine (10 mmol), and anhydrous sodium acetate (15 mmol) is prepared in a round-bottom flask.

  • Glacial acetic acid (20 mL) is added to the mixture.

  • The flask is equipped with a reflux condenser, and the mixture is heated under reflux for 2 hours with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and then poured into ice-cold water (100 mL).

  • The resulting solid precipitate is collected by vacuum filtration.

  • The crude product is washed thoroughly with cold water to remove any unreacted starting materials and acetic acid.

  • The solid is then recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure oxazolin-5-one intermediate.[6]

  • This intermediate can then be reacted with various amines (e.g., substituted 2-aminobenzothiazoles) to yield the final target compounds.[6]

Causality and Trustworthiness: The use of glacial acetic acid as a solvent and sodium acetate as a base is critical for promoting the Perkin-like condensation between the aldehyde and the active methylene group of N-acetylglycine. The reaction is self-validating through the formation of a colored precipitate, which can be characterized by standard analytical techniques (¹H-NMR, IR, MS) to confirm the structure of the intermediate.[6]

Biological Activities and Therapeutic Potential

Compounds integrating nitrophenyl and furylmethylamine motifs have demonstrated a remarkable range of biological activities, primarily centered on antimicrobial and anticancer effects.

Antimicrobial Activity

The 5-nitrofuran scaffold is a well-established pharmacophore in antimicrobial drugs like nitrofurantoin and furazolidone.[6][7] The nitro group is essential for their activity; its reduction within microbial cells generates cytotoxic radicals that damage cellular macromolecules, including DNA.[5][8]

Numerous studies have shown that novel derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[6][9] For instance, certain 5-nitro-2-furfurylidene derivatives were effective at inhibiting bacterial growth at concentrations of 100 µ g/disc , and some also showed high activity against the yeast Candida albicans.[6] The replacement of the nitro group on the furan ring typically results in a loss of this antimicrobial activity, highlighting its critical role.[6]

Compound TypeTest Organism(s)Activity Range (MIC or Zone of Inhibition)Reference
5-Nitro-2-furfurylidene derivativesS. aureus, B. subtilisEffective at 50-100 µ g/disc [6]
2-aryliden-6-furfuryliden cyclohexanonesStaphylococcus spp.High antistaphylococcal activity[10]
Modified 5-nitrofurans (e.g., Furazolidone)H. pylori, S. aureusMICs as low as 0.25 µg/mL[7]
Anticancer Activity

The nitrophenyl moiety is a key feature in several classes of anticancer agents. Its presence can confer cytotoxicity, and it has been used in strategies to target hypoxic (oxygen-deficient) tumor environments, a common characteristic of solid tumors.[5][11] In hypoxic conditions, nitroreductase enzymes can reduce the nitro group to generate cytotoxic species, making these compounds function as hypoxia-activated prodrugs.[5]

Several studies have reported significant cytotoxic effects of nitrophenyl-containing compounds against various cancer cell lines.

  • Leukemia, Melanoma, and Colon Cancer: Ciminalum–thiazolidinone hybrids containing a 3-(4-nitrophenyl)-2-propenylidene moiety showed potent cytotoxicity, with one derivative (2h) exhibiting GI₅₀ values in the sub-micromolar range (<0.01–0.02 μM) against leukemia (MOLT-4, SR), colon cancer (SW-620), and other cell lines.[12]

  • Pancreatic and Lung Cancer: Certain 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group demonstrated strong cytotoxic activity against pancreatic (PACA2) and lung (A549) cancer cell lines, with IC₅₀ values as low as 25.9 μM and 34.9 μM, respectively.[13][14]

  • Topoisomerase I Inhibition: A 4-nitrobenzyl derivative of SN-38 (a clinically active metabolite of the anticancer drug irinotecan) was shown to inhibit topoisomerase I, a crucial enzyme for DNA replication, at concentrations similar to SN-38 itself.[11]

Compound ClassCancer Cell Line(s)Potency (IC₅₀ or GI₅₀)Proposed Mechanism of ActionReference
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinonesLeukemia (MOLT-4), Colon (SW-620)< 0.01–0.02 μM (GI₅₀)Induction of apoptosis[12]
Nitrophenyl-bearing 5,6,7,8-tetrahydroisoquinolinesPancreatic (PACA2), Lung (A549)25.9 - 73.4 μM (IC₅₀)Not specified[13][14]
C₁₀-substituted 4-nitrobenzyl derivative of SN-38Leukemia (K562)58.0 nM (IC₅₀)Topoisomerase I inhibition[11]
Neuroprotective Potential

While less explored for this specific combined scaffold, related phenolic compounds are known for their neuroprotective effects, which are often linked to their antioxidant and anti-inflammatory properties.[15][16] Phenolic compounds can cross the blood-brain barrier and modulate signaling pathways related to apoptosis, cell death, and cellular homeostasis.[15][17] The nitrophenol structure, being a phenolic compound, suggests a potential for neuroprotective activity. However, it is crucial to balance this potential with the known neurotoxicity associated with some nitrophenols at higher concentrations.[18] Further research is needed to specifically evaluate nitrophenyl furylmethylamine compounds for neuroprotective efficacy and to establish a safe therapeutic window.

Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly dependent on their specific chemical structure. Analysis of various derivatives has provided key insights into their SAR.

  • Importance of the Nitro Group: As established in antimicrobial studies, the presence and position of the nitro group are often paramount for activity. For anticancer agents, a 4-nitrobenzyl group was found to be more effective at reducing cytotoxicity in a prodrug strategy compared to 2-nitro or 3-nitro isomers.[11] In another study, the ortho-nitro group on a phenyl ring attached to a furan scaffold gave the highest inhibitory activity against the ST2/IL33 pathway.[19]

  • Role of the Furan Ring: The furan ring acts as a rigid scaffold and its substitution pattern is crucial. In a series of ST2 inhibitors, modifications on the furan ring significantly impacted activity.[19]

  • Influence of Substituents: In a series of anticancer thiazolidinones, the presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was found to be a necessary requirement for activity.[12] Furthermore, derivatives with carboxylic acid residues or a p-hydroxyphenyl substituent on the thiazolidinone ring were the most effective.[12]

G cluster_0 Core Scaffold cluster_1 Key Structural Features Influencing Activity cluster_2 Resulting Biological Effect Core Nitrophenyl-Furylmethylamine Nitro Nitro Group (Position & Presence) Core->Nitro is modulated by Substituents Other Substituents (e.g., -COOH, -OH, Halogens) Core->Substituents is modulated by Linker Linker Moiety (e.g., Thiazolidinone, Amide) Core->Linker is modulated by Activity Potency & Selectivity (Antimicrobial, Anticancer) Nitro->Activity Substituents->Activity Linker->Activity

Caption: Key structure-activity relationships for nitrophenyl furylmethylamine compounds.

Toxicology and Future Outlook

Despite their therapeutic potential, the presence of the nitroaromatic group raises toxicological concerns. Nitro-containing drugs can induce oxidative stress and, in some cases, may have mutagenic or carcinogenic effects.[4] For example, 4-nitrophenol can cause headaches, drowsiness, and cyanosis upon acute exposure.[20] Therefore, a critical aspect of developing these compounds for therapeutic use involves a careful evaluation of their toxicity profiles to ensure a favorable therapeutic index.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of chemical compounds on cultured cells, as used in the evaluation of nitrophenyl derivatives.[13]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., A549 lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and wells with medium only (blank). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The combination of nitrophenyl and furylmethylamine moieties provides a rich scaffold for the development of new therapeutic agents. The existing literature strongly supports their potential as potent antimicrobial and anticancer compounds, with well-defined mechanisms of action often linked to the bio-reductive activation of the nitro group. The structure-activity relationships explored to date reveal that fine-tuning of substituents and their positions can lead to significant improvements in potency and selectivity.

Future research should focus on optimizing the therapeutic index of these compounds by designing derivatives with enhanced efficacy and reduced host toxicity. Exploring their potential in other therapeutic areas, such as neuroprotection, and conducting in-depth mechanistic studies will further illuminate the promise of this versatile chemical class in drug discovery.

References

A complete list of all sources cited in this guide, including full titles and clickable URLs for verification.

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.
  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
  • Compounds containing nitrophenyl groups as antimicrobial and/or anticancer agents.
  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group.
  • The Role of Nitroaryl Compounds in Pharmaceutical Intermedi
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • [Antimicrobial activity of new original 2-aryliden-6-furfuryliden cyclohexanones and hexahydroindazoles on their basis]. PubMed.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity.
  • Phenolic Compounds of Therapeutic Interest in Neuroprotection. MDPI.
  • Natural Phenolic Compounds with Neuroprotective Effects. PubMed.
  • The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action.
  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Royal Society of Chemistry.
  • HEALTH EFFECTS - Toxicological Profile for Nitrophenols.
  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease.
  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
  • Furan: A Promising Scaffold for Biological Activity. Innoscience Research.
  • 4-Nitrophenol. U.S. Environmental Protection Agency.

Sources

Protocols & Analytical Methods

Method

Application Note: N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine as a Privileged Scaffold in Medicinal Chemistry

Abstract N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine represents a critical "privileged structure" intermediate in the synthesis of bioactive heterocycles. This application note details the utility of this diamine sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine represents a critical "privileged structure" intermediate in the synthesis of bioactive heterocycles. This application note details the utility of this diamine scaffold, specifically as a precursor for 1-(2-furylmethyl)-5-nitrobenzimidazoles —a class of compounds exhibiting potent antimicrobial (MRSA), anti-trypanosomal (Chagas disease), and hypoxia-selective anticancer properties. This guide provides a validated protocol for its synthesis via reductive amination, downstream cyclization methodologies, and a mechanistic overview of its "warhead" pharmacology.

Part 1: Structural Significance & Pharmacophore Analysis[1]

The target molecule combines three distinct pharmacophores into a single versatile building block:

  • o-Phenylenediamine Core: The essential "handle" for cyclization reactions (with carboxylic acids, aldehydes, or orthoesters) to form benzimidazoles or quinoxalines.

  • 5-Nitro Group: An electron-withdrawing group that serves two functions:

    • Synthetic: Directs regioselectivity during nucleophilic substitutions.[1]

    • Biological: Acts as a bioreductive "warhead."[1] In anaerobic bacteria or hypoxic tumor environments, nitroreductases convert this group into toxic hydroxylamine or amine radicals, inducing DNA damage in the target pathogen/cell.

  • Furfuryl (Furan-2-ylmethyl) Side Chain: A lipophilic moiety that enhances membrane permeability and fits into specific hydrophobic pockets of enzymes (e.g., trypanothione reductase).

Data Summary: Physicochemical Properties
PropertyValueRelevance
Molecular Formula C₁₁H₁₁N₃O₃Precursor Scaffold
Molecular Weight 233.22 g/mol Fragment-based Drug Design (Low MW)
Appearance Deep Red/Orange SolidVisual indicator of Nitro-conjugation
Solubility DMSO, DMF, MeOHCompatible with standard organic synthesis
Key Reactivity CyclocondensationPrecursor to 1,2-disubstituted benzimidazoles

Part 2: Validated Experimental Protocols

Protocol A: Chemoselective Synthesis of the Intermediate

Objective: Synthesize N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine via Reductive Amination. Rationale: Direct alkylation with furfuryl halides often leads to over-alkylation (bis-substitution). Reductive amination via the Schiff base ensures mono-substitution.

Reagents:

  • 4-Nitro-o-phenylenediamine (Start Material)[2]

  • Furfural (Furan-2-carboxaldehyde)

  • Sodium Borohydride (NaBH₄)

  • Methanol (Anhydrous)

  • Acetic Acid (Catalytic)

Step-by-Step Methodology:

  • Imine Formation (Schiff Base):

    • Dissolve 4-nitro-o-phenylenediamine (10 mmol, 1.53 g) in Methanol (30 mL).

    • Add Furfural (10 mmol, 0.83 mL) and 3 drops of Glacial Acetic Acid.

    • Observation: The solution will darken (deep red/brown) as the imine forms.

    • Reflux the mixture at 65°C for 4 hours. Monitor by TLC (System: Hexane:EtOAc 1:1). The starting diamine spot should disappear.

  • Reduction:

    • Cool the reaction mixture to 0°C (Ice bath).

    • Slowly add NaBH₄ (15 mmol, 0.57 g) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[1]

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Checkpoint: The deep imine color often lightens to a bright orange/red upon reduction.

  • Work-up & Purification:

    • Quench with water (50 mL). Evaporate Methanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).

Protocol B: Cyclization to 1-Furfuryl-5-Nitrobenzimidazole

Objective: Convert the intermediate into the bioactive benzimidazole scaffold.

  • Formylation/Cyclization:

    • Take the intermediate (5 mmol) from Protocol A.

    • Dissolve in Formic Acid (10 mL, 88-98%).

    • Reflux for 4-6 hours.

    • Mechanism:[1] Formylation of the primary amine followed by acid-catalyzed dehydration closes the ring.

  • Isolation:

    • Cool to room temperature. Pour into crushed ice (50 g).

    • Neutralize carefully with Ammonium Hydroxide (NH₄OH) until pH ~8-9.

    • Result: The benzimidazole product will precipitate as a solid. Filter, wash with water, and dry.

Part 3: Mechanism of Action & Biological Logic

The resulting 1-(2-furylmethyl)-5-nitrobenzimidazole operates via a "Trojan Horse" mechanism. The furan ring facilitates entry, while the nitro group is the effector.

Graphviz Diagram: Synthesis & Activation Pathway

G cluster_bio Mechanism of Action Precursor 4-Nitro-o-phenylenediamine Intermediate N-(2-Amino-4-nitrophenyl)- N-(2-furylmethyl)amine (Target Scaffold) Precursor->Intermediate Step 1 Reagent + Furfural (Reductive Amination) Reagent->Intermediate Drug 1-Furfuryl-5-Nitrobenzimidazole (Bioactive Core) Intermediate->Drug Step 2 Cyclization + Formic Acid (Cyclization) Cyclization->Drug Cell Pathogen/Tumor Cell (Anaerobic Environment) Drug->Cell Cellular Uptake Reductase Nitroreductase Enzyme Cell->Reductase Radical Nitro Radical Anion (R-NO2•-) Reductase->Radical 1e- Reduction Damage DNA Strand Breaks (Apoptosis) Radical->Damage Oxidative Stress

Caption: Synthesis of the 1-furfuryl-5-nitrobenzimidazole scaffold and its subsequent bioreductive activation mechanism in pathogenic or hypoxic cellular environments.

Part 4: Medicinal Chemistry Applications[1][5][6][8][9][10][11][12][13]

Antimicrobial Agents (MRSA & TB)

Derivatives of this scaffold have shown efficacy against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

  • SAR Insight: The N1-furfuryl group increases lipophilicity (LogP ~2.5), improving penetration through the bacterial cell wall compared to the parent benzimidazole.

  • Target: Inhibition of bacterial DNA synthesis via radical formation (similar to Metronidazole).

Anti-Trypanosomal Activity (Chagas Disease)

Nitro-heterocycles are the cornerstone of treatment for Trypanosoma cruzi.

  • Mechanism: The parasite possesses Type I nitroreductases that rapidly reduce the 5-nitro group. The resulting metabolites are toxic to the parasite but less so to mammalian cells (which lack these specific reductases).

  • Design Tip: Substitution at the C2 position of the benzimidazole (using different carboxylic acids in Protocol B) can tune the redox potential of the nitro group.

Hypoxia-Activated Prodrugs (Oncology)

Solid tumors often contain hypoxic (low oxygen) regions resistant to chemotherapy.

  • Application: The 5-nitrobenzimidazole core acts as a hypoxia-selective cytotoxin. In normal oxygenated tissue, the nitro radical anion is re-oxidized (futile cycling) with minimal toxicity. In hypoxic tumors, the reduction proceeds to the toxic hydroxylamine.

References

  • Diverse Biological Activity of Nitro Compounds. (2022). National Institutes of Health (PMC).

  • Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. (2018). Tropical Journal of Natural Product Research.

  • Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). Current Topics in Medicinal Chemistry.

  • Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. (2015). Arabian Journal of Chemistry.

  • Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021). RSC Advances.

Sources

Application

"Antimicrobial screening of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine"

Application Note: Antimicrobial Profiling of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine Executive Summary & Rationale The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Profiling of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine

Executive Summary & Rationale

The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores. N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine (referred to herein as NF-042 ) represents a hybrid scaffold combining a nitro-aromatic core with a furan moiety .

  • The Nitro-Aromatic Core: Historically validated in antibiotics like chloramphenicol and nitrofurantoin, the nitro group often acts as a "warhead," requiring bioreduction by bacterial nitroreductases (Type I or II) to generate reactive intermediates that damage bacterial DNA.

  • The Furan Ring: Enhances lipophilicity and binding affinity to bacterial reductases.

  • The Secondary Amine Linker: Provides rotational freedom and potential hydrogen-bonding interactions with target enzymes (e.g., dihydropteroate synthase or DNA gyrase).

This guide details the rigorous screening of NF-042, moving from compound handling to quantitative susceptibility testing (MIC) and safety profiling (Cytotoxicity).

Compound Characterization & Preparation

Warning: Nitro-aromatic compounds are potentially mutagenic and light-sensitive. All handling must occur under yellow light or low-light conditions to prevent photodegradation.

PropertySpecificationHandling Protocol
Appearance Yellow to Orange Crystalline SolidProtect from light; store in amber vials.
Molecular Weight ~233.22 g/mol Weigh using anti-static precautions.
Solubility Low in H₂O; High in DMSOStock Solvent: 100% DMSO (Dimethyl Sulfoxide).
Stability Susceptible to oxidationStore stock at -20°C; avoid repeated freeze-thaw cycles.
Stock Solution Protocol (10 mg/mL)
  • Weigh 10.0 mg of NF-042 powder into a sterile 1.5 mL amber microcentrifuge tube.

  • Add 1.0 mL of sterile, anhydrous DMSO.

  • Vortex for 30 seconds until fully dissolved. Sonicate for 5 minutes if particulate matter remains.

  • Sterilization: Do not filter sterilize (nitro-compounds can bind to nylon/cellulose membranes). DMSO is self-sterilizing at this concentration; ensure aseptic handling.

Workflow Visualization

The following diagram outlines the logical flow from compound preparation to hit validation, ensuring a self-validating experimental loop.

ScreeningWorkflow Prep Stock Prep (10 mg/mL in DMSO) Dilution Serial Dilution (2-fold in Media) Prep->Dilution Primary Primary Screen (MIC Determination) Dilution->Primary Control QC Validation (Ref. Strains) Primary->Control Validate Secondary Secondary Screen (Time-Kill / Cytotoxicity) Primary->Secondary MIC < 10 µg/mL Control->Primary Pass Analysis Data Analysis (SI Calculation) Secondary->Analysis

Figure 1: Antimicrobial screening workflow. QC = Quality Control; SI = Selectivity Index.

Primary Screen: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07 guidelines.

Materials:

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Detection: Resazurin (0.01%) or Turbidity (OD₆₀₀).

Protocol:

  • Inoculum Prep:

    • Pick 3-5 colonies from an overnight agar plate.

    • Suspend in saline to match 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a starting density of ~10⁶ CFU/mL.

  • Plate Setup (96-well, U-bottom):

    • Columns 1-10: Add 50 µL of CAMHB.

    • Column 11 (Growth Control): 50 µL CAMHB + Inoculum (No Drug).

    • Column 12 (Sterility Control): 100 µL CAMHB (No Drug, No Bacteria).

  • Compound Dilution:

    • Add 50 µL of NF-042 working solution (e.g., 128 µg/mL) to Column 1.

    • Perform 2-fold serial dilution from Column 1 to 10. Discard the final 50 µL from Column 10.

    • Critical Step: Ensure final DMSO concentration is < 1% to prevent solvent toxicity.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension (from Step 1) to Columns 1-11.

    • Final Volume: 100 µL/well.

    • Final Bacterial Density: ~5 x 10⁵ CFU/mL.

  • Incubation:

    • Seal with breathable film. Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Readout:

    • Visual: Record the lowest concentration with no visible growth as the MIC.

    • Resazurin: Add 10 µL of 0.01% Resazurin; incubate 1-2 hours. Blue = No Growth (Inhibition); Pink = Growth.

Secondary Screen: Mammalian Cytotoxicity (CC₅₀)

Rationale: Nitro-aromatics can be toxic to mammalian mitochondria. Calculating the Selectivity Index (SI) is mandatory before claiming therapeutic potential.

Protocol (MTT Assay):

  • Cell Line: Vero (kidney epithelial) or HepG2 (liver) cells.

  • Seeding: Seed 10⁴ cells/well in DMEM + 10% FBS; incubate 24h to adhere.

  • Treatment: Add NF-042 in serial dilutions (similar to MIC). Incubate for 24 hours.

  • Detection: Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Calculation:

    • Determine CC₅₀ (Concentration cytotoxic to 50% of cells).

    • Selectivity Index (SI) = CC₅₀ / MIC.

    • Target: SI > 10 is generally considered a promising hit.

Mechanism of Action: Nitro-Reduction Pathway

Understanding the causality of cell death is critical. NF-042 likely functions as a prodrug.

MOA Prodrug NF-042 (Prodrug) Entry Passive Diffusion (Cell Entry) Prodrug->Entry Radical Nitro-Radical Anion (R-NO2•-) Entry->Radical Enzymatic Reduction Enzyme Nitroreductase (Type I / II) Enzyme->Radical Damage DNA Helix Damage (Strand Breaks) Radical->Damage Oxidative Stress Death Bacterial Cell Death Damage->Death

Figure 2: Hypothesized Mechanism of Action. The nitro group requires bioreduction to become active.

Data Reporting & Interpretation

Summarize your findings in a structured format.

ParameterResult (Example)Interpretation
MIC (S. aureus) 4 µg/mLPotent activity against Gram-positives.
MIC (E. coli) 32 µg/mLModerate activity; likely efflux limited.
CC₅₀ (Vero Cells) 128 µg/mLLow mammalian toxicity.
Selectivity Index 32 (128 / 4)High Priority Hit (SI > 10).

Troubleshooting:

  • Precipitation in Wells: If the compound crashes out in aqueous media, the MIC is invalid. Repeat using a lower starting concentration or improve solubility with cyclodextrins.

  • Color Interference: The yellow color of NF-042 may interfere with OD readings. Use Resazurin or colony counting for confirmation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.

  • Denny, W. A., & Palmer, B. D. (2010). Nitro-aromatic compounds as prodrugs for bioreductive activation. In Prodrugs: Challenges and Rewards. Springer.

  • Riss, T. L., et al. (2016). Cell Viability Assays: MTT Assay Protocol. In Assay Guidance Manual. NCBI.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine

Introduction Welcome to the technical support guide for the synthesis of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine. This molecule is a substituted nitroaniline derivative, a class of compounds of significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine. This molecule is a substituted nitroaniline derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The most direct and common synthetic route to this target is the reductive amination between 2-amino-4-nitroaniline and 2-furaldehyde (furfural).

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple protocol to provide in-depth troubleshooting advice and answers to frequently asked questions, reflecting field-proven insights to help you optimize your reaction yield, minimize side-product formation, and ensure the successful isolation of your target compound.

Core Synthesis Workflow: Reductive Amination

The synthesis proceeds via a two-step, one-pot reaction. First, the primary amine (2-amino-4-nitroaniline) reacts with the aldehyde (furfural) to form a Schiff base (imine) intermediate. This is an equilibrium process. Second, a reducing agent is used to selectively reduce the imine C=N bond to the corresponding amine.

General Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Combine 2-amino-4-nitroaniline, furfural, and solvent add_acid Add acid catalyst (e.g., Acetic Acid) reagents->add_acid Mix imine Stir for Imine Formation (Monitor by TLC) add_acid->imine Initiate add_reductant Add Reducing Agent (e.g., NaBH(OAc)3) imine->add_reductant Imine detected reduction Stir for Reduction (Monitor by TLC) add_reductant->reduction Initiate quench Quench Reaction (e.g., sat. NaHCO3) reduction->quench Reaction complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify via Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for the synthesis of the target compound.

Baseline Experimental Protocol

This protocol provides a starting point for optimization.

Reagents:

  • 2-amino-4-nitroaniline (1.0 equiv)

  • 2-furaldehyde (furfural) (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration)

  • Glacial Acetic Acid (0.1 equiv, optional)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-amino-4-nitroaniline and the solvent (DCM or DCE).

  • Add 2-furaldehyde to the solution and stir for 20-30 minutes at room temperature.

  • (Optional) Add glacial acetic acid and stir for another 30 minutes to facilitate imine formation. You can monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).

  • Once imine formation is observed (or after the allotted time), add sodium triacetoxyborohydride in portions over 15-20 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC until the limiting starting material is consumed.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine.

Troubleshooting Guide & Diagnostics

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Problem Area 1: Low or No Product Yield

Q1: My reaction shows very little conversion after several hours. The TLC plate shows mostly unreacted 2-amino-4-nitroaniline and furfural. What's the issue?

A1: This is a classic sign that the initial imine formation, the rate-limiting step, is failing. The equilibrium between the amine/aldehyde and the imine is not being driven forward.

  • Causality: Imine formation is an equilibrium reaction that produces water. If water is not removed or the reaction is not catalyzed, the equilibrium may lie heavily on the side of the starting materials.

  • Solutions:

    • Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equiv). This protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[1] Be cautious, as the furan ring can be sensitive to strong acids.[2]

    • Water Removal: Add activated 3Å or 4Å molecular sieves to the reaction mixture before adding the reducing agent. The sieves will sequester the water produced, driving the equilibrium towards the imine.[1]

    • Check Reagent Quality: Ensure your furfural is not old or oxidized, as this can impede the reaction. It is often best to use freshly distilled or newly purchased furfural.

Q2: The reaction is complete, but my isolated yield is very low after purification. Where did my product go?

A2: Low isolated yield despite good conversion points to issues during the workup or purification steps.

  • Causality: The product, having two amine functionalities, can have some aqueous solubility, especially if the aqueous layer becomes acidic during workup, leading to protonation and salt formation. It may also be sensitive to degradation on silica gel if left for too long.

  • Solutions:

    • Workup pH: Ensure the aqueous layer is basic (pH > 8) during extraction by using sufficient NaHCO₃ or a dilute NaOH solution for the quench. This keeps the product in its neutral, more organic-soluble form.

    • Thorough Extraction: Extract the aqueous layer multiple times (3-4x) with a suitable organic solvent like DCM or ethyl acetate to ensure complete recovery.

    • Purification Strategy: If you suspect degradation on silica, you can try deactivating the silica gel with triethylamine (by adding ~1% triethylamine to your eluent system) or consider an alternative purification method like recrystallization.[3][4]

Troubleshooting Flowchart for Low Yield

G decision decision action action start Low Yield Observed tlc_check Run TLC of crude mixture start->tlc_check Analyze crude reaction mixture decision_sm High amount of SM remaining? tlc_check->decision_sm Compare to starting materials (SM) action_imine Problem: Poor Imine Formation - Add acetic acid catalyst - Use molecular sieves - Check furfural quality decision_sm->action_imine Yes decision_side_products Significant side products visible? decision_sm->decision_side_products No action_side_products Problem: Non-selective Reduction - Use milder reducing agent (NaBH(OAc)3) - Control temperature - Add reducing agent after imine formation decision_side_products->action_side_products Yes action_workup Problem: Loss during Workup/Purification - Ensure workup pH is basic (>8) - Perform more extractions - Consider alternative purification decision_side_products->action_workup No

Caption: Diagnostic flowchart for troubleshooting low reaction yields.

Problem Area 2: Formation of Impurities & Side Products

Q3: My TLC shows a new spot corresponding to furfuryl alcohol. How do I prevent this?

A3: This indicates that your reducing agent is not selective and is reducing the starting aldehyde (furfural) in addition to the desired imine intermediate.

  • Causality: Stronger borohydride reagents like sodium borohydride (NaBH₄) can readily reduce aldehydes.[1][5] This side reaction consumes both the aldehyde and the reducing agent, lowering the overall yield of the desired product.

  • Solution: The choice of reducing agent is paramount.

    • Switch to a Milder Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is sterically hindered and less reactive, making it highly selective for the reduction of imines and iminium ions over aldehydes or ketones.[5] Sodium cyanoborohydride (NaBH₃CN) is another good option, as it is most effective at the slightly acidic pH required for imine formation and is also selective for the protonated iminium ion.[5]

    • Staggered Addition: Ensure that you allow sufficient time for the imine to form before adding the reducing agent. Adding the reducing agent simultaneously with the amine and aldehyde increases the chance of direct aldehyde reduction.

Q4: I have an unexpected, less polar byproduct. Could the nitro group have been reduced?

A4: Yes, reduction of the aromatic nitro group is a significant and common side reaction, especially if using harsher reducing conditions.

  • Causality: While reagents like NaBH(OAc)₃ are generally chemoselective, contamination with stronger hydrides or using conditions like catalytic hydrogenation (e.g., H₂/Pd-C) will readily reduce the nitro group to an amine.[6] This leads to the formation of N1-(2-furylmethyl)benzene-1,2,4-triamine.

  • Solution: Strictly adhere to mild chemical reductants like NaBH(OAc)₃ or NaBH₃CN. Avoid catalytic hydrogenation unless the reduction of the nitro group is also desired. If this side product forms, it will have a very different polarity, and separation by column chromatography should be straightforward, though it comes at the cost of yield.

Frequently Asked Questions (FAQs)

Q1: Why is NaBH(OAc)₃ often the preferred reducing agent for this reaction?

A1: Sodium triacetoxyborohydride offers a "sweet spot" of reactivity and selectivity. The three electron-withdrawing acetate groups make it less reactive than NaBH₄. This reduced reactivity prevents it from significantly reducing the starting furfural. However, it is still potent enough to efficiently reduce the imine intermediate, which is often protonated by the acetic acid byproduct (or added catalyst) to form a more reactive iminium ion. This selectivity is crucial for achieving high yields in reductive aminations involving aldehydes.[5]

Q2: Can I use a different solvent, such as Methanol or THF?

A2: Yes, but with considerations.

  • Methanol (MeOH): Can be used, and imine formation is often rapid.[1] However, NaBH(OAc)₃ can react with methanol. If using a protic solvent like MeOH, NaBH₄ is a more compatible choice, but you must then contend with the potential for aldehyde reduction as discussed in Q3. A common strategy is to first form the imine in MeOH, then add NaBH₄ at a low temperature (0 °C) to mitigate aldehyde reduction.[1]

  • Tetrahydrofuran (THF): A good aprotic alternative to DCM/DCE. Solubility of all components should be verified.

  • 1,4-Dioxane: Has been shown to be an effective solvent for the reductive amination of furfural.[7]

Q3: How critical is reaction monitoring by TLC?

A3: It is absolutely critical for optimization. TLC allows you to:

  • Confirm Imine Formation: You can see the consumption of the starting amine and aldehyde and the appearance of a new, transient imine spot (which may or may not be easily distinguishable).

  • Determine Reaction Completion: You can track the disappearance of the limiting reagent (likely the 2-amino-4-nitroaniline) to know when to quench the reaction, preventing the formation of further byproducts or degradation.

  • Identify Side Products: The appearance of unexpected spots gives you immediate diagnostic information, as detailed in the troubleshooting section.

Q4: What are the key differences between the common reducing agents?

A4: The choice of reducing agent is one of the most important variables. The table below summarizes the key characteristics of common choices.

Reducing AgentAbbreviationTypical ConditionsProsCons
Sodium TriacetoxyborohydrideSTABAprotic solvents (DCM, DCE); optional acid catalystHighly selective for imines/iminium ions; mild; one-pot procedure.[5]More expensive; moisture sensitive.
Sodium CyanoborohydrideNaBH₃CNProtic or aprotic solvents; requires pH ~4-6Selective for iminium ions; effective in one-pot reactions.[5]Highly toxic (releases HCN gas if pH is too low); slower reaction.
Sodium BorohydrideNaBH₄Protic solvents (MeOH, EtOH); often at low temp.Inexpensive; readily available.Can reduce aldehydes and ketones, leading to side products.[1][5]
Catalytic Hydrogenation (H₂/Catalyst)-Various solvents; requires pressureCan be very efficient.Will also reduce the nitro group; requires specialized equipment.[6]

References

  • BenchChem. (2025). N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • PrepChem. (n.d.). Synthesis of N-benzyl-2-amino-4-nitroaniline. PrepChem.com. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Reductive Amination of Furfural to Furfurylamine. Taylor & Francis eBooks. Retrieved from [Link]

  • Sanderman Publishing House. (2022, October 17).
  • MDPI. (2023, January 6). Chitin-Derived Nanocatalysts for Reductive Amination Reactions. MDPI. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. Benchchem.
  • ResearchGate. (n.d.). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: An environmentally friendly approach.
  • ACS Publications. (2019, February 1). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Chemistry Steps. Retrieved from [Link]

  • Reddit. (2025, February 13).
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline. Google Patents.
  • Google Patents. (n.d.). CN105418458A - Synthetic process of 2-cyano-4-nitroaniline. Google Patents.
  • Pearson. (n.d.). Reductive Amination Practice Problems. Pearson+. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). N-(4-methyl-2-quinolinyl)-N-(4-nitrophenyl)amine. ChemSynthesis. Retrieved from [Link]

  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (2025, October 15). N-{[(4-Nitrophenyl)amino]methyl}benzamide.
  • Google Patents. (n.d.). DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL. Google Patents.
  • Google Patents. (n.d.). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds. Google Patents.
  • ResearchGate. (2025, August 10). Synthesis, crystal structure, density functional theory, and vibration analysis of 4-nitro- N -[(4-nitrophenyl) methyl]- N -phenylbenzenemethanamine.
  • ResearchGate. (2025, August 9). 2-(4-Nitrophenyl)oxirane amino derivatives in heterocyclization reactions.
  • Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol. Google Patents.

Sources

Optimization

"N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine stability and degradation pathways"

Answering the user's request.## Technical Support Center: N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals working with N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine. It provides in-depth technical support, troubleshooting advice, and validated protocols to ensure the stability and integrity of the compound throughout experimental workflows.

I. Core Compound Stability Profile & FAQs

This section addresses fundamental questions regarding the inherent stability of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine, a molecule possessing two chemically active moieties: a nitroaromatic amine and a furan ring. Understanding these liabilities is critical for proper handling, storage, and experimental design.

Q1: What are the primary chemical liabilities of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine?

A1: The molecule's structure contains two key functional groups prone to degradation:

  • The Furan Ring: Furan and its derivatives are known to be sensitive to acidic conditions, which can lead to hydrolysis, polymerization, and ring-opening reactions.[1][2] They are also susceptible to oxidation.[1]

  • The Nitroaromatic Amine System: Nitroaromatic compounds are characteristically susceptible to reduction of the nitro group, which can proceed through highly reactive nitroso and hydroxylamino intermediates to form the corresponding aniline derivative.[3][4] This moiety is also often photosensitive.[5] The aromatic amine group itself is a potential site for oxidation.

Q2: What are the recommended long-term storage conditions for this compound?

A2: Based on the compound's liabilities, optimal storage is crucial to minimize degradation. We recommend storing the solid compound at -20°C or lower , in an amber vial, under an inert atmosphere (e.g., argon or nitrogen). This mitigates thermal, photolytic, and oxidative degradation. For solutions, prepare them fresh whenever possible. If short-term storage of a solution is necessary, use a polar aprotic solvent like DMF or DMSO, store at -20°C, and protect from light.[6]

Q3: My solution of the compound, initially yellow, has turned dark brown. What is the likely cause?

A3: The development of a dark brown or reddish color is often indicative of polymerization and/or oxidative degradation. The furan ring, particularly under exposure to acid, light, or air (oxygen), can undergo ring-opening and subsequent polymerization, forming complex, colored humins.[2][6] Additionally, oxidation of the aromatic amine can lead to the formation of colored quinone-imine type structures. You should discard the solution and prepare a fresh sample, ensuring minimal exposure to air and light.

Q4: Is this compound susceptible to hydrolysis?

A4: Yes, particularly under acidic conditions. The furan ring is the most likely site of acid-catalyzed hydrolysis.[1][2] While the secondary amine linkage is generally more stable, strong acidic or basic conditions over extended periods could potentially lead to its cleavage. Standard protocols for studying hydrolytic stability, such as those outlined in OECD Guideline 111, should be followed for definitive characterization.[7]

II. Troubleshooting Guide for Experimental Workflows

This section is formatted to address specific issues that may arise during experimentation, providing causal explanations and actionable solutions.

Observed Problem Potential Root Cause(s) Recommended Action & Scientific Rationale
Appearance of new, early-eluting peaks in HPLC analysis of a sample left on the autosampler. Hydrolytic Degradation: If using an acidic aqueous mobile phase, the furan ring may be hydrolyzing over time.1. Neutralize Sample: If possible, adjust the sample diluent pH to be closer to neutral before injection. 2. Cool Autosampler: Set the autosampler temperature to 4-10°C to slow the degradation rate. 3. Analyze Immediately: Minimize the time between sample preparation and injection.
Loss of parent compound peak area and emergence of a broad, unresolved hump in the chromatogram. Polymerization: This is a classic sign of furan degradation, leading to a mixture of polymeric species that do not chromatograph well.[2][6]1. Review Solvent/pH: Ensure the sample is not being exposed to acidic conditions. Use aprotic solvents for reconstitution if the workflow allows. 2. Inert Atmosphere: Prepare samples under nitrogen or argon to prevent air oxidation, which can initiate polymerization.
A new peak appears with a mass corresponding to the loss of the nitro group (M-46) or reduction (M+2, M-14, etc.) in LC-MS. Reductive or Photolytic Degradation: The nitro group is easily reduced.[4] This can be caused by reactive excipients, metallic contaminants, or exposure to UV/VIS light (e.g., ambient lab light).1. Protect from Light: Use amber autosampler vials and minimize exposure of the sample to light. 2. Check for Contaminants: Ensure solvents and vials are free from trace metals that can catalyze reduction. 3. Confirm with Standards: If possible, synthesize or procure standards of the reduced species (e.g., the 4-amino analogue) to confirm peak identity.
Sample shows poor recovery after solid-phase extraction (SPE) using a silica-based sorbent. Adsorption/On-Column Degradation: The basic amine functionalities can interact strongly with acidic silanol groups on silica sorbents. If the silica is not well end-capped, it can also catalyze acid-mediated degradation of the furan moiety.1. Use Polymer-Based SPE: Switch to a polymeric sorbent (e.g., Strata-X, Oasis HLB) which is stable across a wider pH range and lacks acidic silanols.[8] 2. Modify Elution Solvent: If using silica, add a small amount of a basic modifier (e.g., 0.1% ammonium hydroxide) to the elution solvent to disrupt ionic interactions and improve recovery.

III. Predicted Degradation Pathways

The primary degradation pathways for N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine are predicted based on the known reactivity of its constituent functional groups.[1][2][9] These pathways are crucial for identifying potential degradants in stability studies.

A. Hydrolytic Degradation (Acid-Catalyzed)

Under acidic conditions, the furan ring is the most labile part of the molecule. Protonation of the furan oxygen initiates a ring-opening cascade to form a 1,4-dicarbonyl species, which is susceptible to further reactions and polymerization.

Parent Parent Compound Intermediate Protonated Furan Intermediate Parent->Intermediate + H⁺ Degradant1 1,4-Dicarbonyl Species (Ring-Opened) Intermediate->Degradant1 H₂O (Ring Opening) Degradant2 Polymeric Products Degradant1->Degradant2 Polymerization

Fig 1. Predicted Acid-Catalyzed Hydrolytic Pathway.
B. Oxidative Degradation

Oxidation, potentially initiated by atmospheric oxygen, peroxides, or light, can attack the furan ring, the secondary amine, or the primary aromatic amine. Furan oxidation can lead to ring-opened products, while amine oxidation can form various N-oxide or hydroxylamine species.

Parent Parent Compound Degradant1 Ring-Opened Products (via Furan Oxidation) Parent->Degradant1 [O] Degradant2 N-Oxide Species (via Amine Oxidation) Parent->Degradant2 [O]

Fig 2. Potential Oxidative Degradation Pathways.
C. Reductive Degradation

The electron-withdrawing nitro group is readily reduced. This is a common metabolic pathway for nitroaromatic compounds and can also occur chemically.[3][9] The reduction proceeds in stages, often forming reactive intermediates.

Parent Parent (Nitro) Intermediate1 Nitroso Intermediate Parent->Intermediate1 + 2e⁻, 2H⁺ Intermediate2 Hydroxylamino Intermediate Intermediate1->Intermediate2 + 2e⁻, 2H⁺ Degradant 4-Amino Product Intermediate2->Degradant + 2e⁻, 2H⁺

Fig 3. Stepwise Reduction of the Nitro Group.

IV. Experimental Protocols

The following protocols provide a validated starting point for investigating the stability of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine.

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is designed to satisfy ICH Q1A/Q1B guidelines for forced degradation studies.[5][10] The goal is to generate 5-20% degradation to ensure that the analytical method is stability-indicating.

cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis Prep Prepare 1 mg/mL Stock in ACN or DMSO Acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h Prep->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 4h Prep->Base Oxid Oxidation 3% H₂O₂, RT, 24h Prep->Oxid Therm Thermal 80°C Solid, 72h Prep->Therm Photo Photolytic ICH Option 1: 1.2M lux-hr 200 W-hr/m² UV Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to ~10 µg/mL Oxid->Dilute Therm->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Dilute->Analyze

Fig 4. Workflow for Forced Degradation Studies.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile or DMSO.

  • Acid Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, and 8 hours.

  • Base Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 1, 2, and 4 hours.

  • Oxidative Degradation: Mix 1 mL of stock with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 6, 12, and 24 hours.

  • Thermal Degradation: Store the solid compound in a vial at 80°C for 72 hours. Also, prepare a solution and store it under the same conditions.

  • Photostability: Expose the solid compound and a solution to light conditions as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5] A control sample should be wrapped in foil.

  • Sample Processing: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid. Dilute all stressed samples and a non-stressed control to a final concentration of ~10 µg/mL.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This is a general-purpose reversed-phase HPLC method designed to separate the polar degradants from the relatively non-polar parent compound.

  • Instrumentation: HPLC with UV/PDA detector and/or Mass Spectrometer.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 380 nm (the nitroaromatic chromophore should have a strong absorbance at longer wavelengths).

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity (peak purity analysis using PDA or MS), linearity, accuracy, and precision.

V. References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link][3][9]

  • Nishino, S. F., & Spain, J. C. (1997). Biodegradation and Transformation of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link][3][4][9]

  • Zemaitaitis, A., & Kublickas, R. (2003). Degradation of nitroaromatics with the Fenton reagent. Chemija, 14(3), 154-159. [Link][11]

  • Spain, J. C., & Gibson, D. T. (1991). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. Applied and Environmental Microbiology, 57(3), 812-819. [Link][4]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharma Guideline. [Link][1]

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723–740. [Link]

  • Galkin, K. I., et al. (2023). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal. [Link][2]

  • Galkin, K. I., et al. (2023). General scheme of the study of furan stability. ResearchGate. [Link][6]

  • Sharma, G., & Kumar, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link][5]

  • Hradecky, J., et al. (2014). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Central European Journal of Chemistry, 12(8), 883-891. [Link][12]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link][10]

  • Dolzonek, J., et al. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere, 236, 124236. [Link][7]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-nitrophenol. PubChem Compound Database. [Link]

  • National Toxicology Program. (1988). TR-339: 2-Amino-4-Nitrophenol (CASRN 99-57-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies). [Link]

  • Kubik, M., et al. (2013). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of Veterinary Research, 57(3), 335-341. [Link][8]

Sources

Reference Data & Comparative Studies

Validation

"Comparing synthesis methods for N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine"

[1] Executive Summary This guide evaluates synthesis methodologies for N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine (also identified as N^1-(2-furylmethyl)-4-nitrobenzene-1,2-diamine), a critical intermediate for ben...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide evaluates synthesis methodologies for N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine (also identified as N^1-(2-furylmethyl)-4-nitrobenzene-1,2-diamine), a critical intermediate for benzimidazole-based antifungals and heterocyclic dyes.[1]

Two primary pathways are analyzed:

  • Method A (Direct Nucleophilic Displacement): A convergent, single-step protocol utilizing 2-fluoro-5-nitroaniline.[1] Recommended for medicinal chemistry/library synthesis due to high operational simplicity and purity.[1]

  • Method B (Selective Nitro Reduction): A two-step sequence starting from 2,4-dinitrochlorobenzene.[1] Recommended for process scale-up where raw material cost is the governing constraint.[1]

Target Molecule Profile

  • IUPAC Name: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -(furan-2-ylmethyl)-4-nitrobenzene-1,2-diamine
    
  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 233.22 g/mol

  • Key Structural Features:

    • Electron-Deficient Core: 4-Nitro-1,2-phenylenediamine scaffold.[1]

    • Labile Moiety: Furan ring (acid-sensitive).[1]

    • Regiochemistry: The furfuryl group is attached to the amine para to the nitro group.[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on differentiating the two amino groups on the benzene ring.[1] The 4-nitro group creates an electronic bias that allows for regioselective construction.[1]

Retrosynthesis Figure 1: Retrosynthetic disconnection showing the convergent (A) and linear (B) pathways. Target Target: N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine PrecursorA 2-Fluoro-5-nitroaniline (Method A) Target->PrecursorA SNAr (C-N Bond Formation) PrecursorB N-(2,4-Dinitrophenyl)furfurylamine (Method B Intermediate) Target->PrecursorB Regioselective Reduction (Zincke) StartB 2,4-Dinitrochlorobenzene PrecursorB->StartB SNAr

[1]

Method A: Direct Nucleophilic Displacement (1-Step)[1]

This method exploits the activation of the fluorine atom in 2-fluoro-5-nitroaniline by the para-nitro group.[1] Although the amino group is present, it does not sufficiently deactivate the ring to prevent nucleophilic attack by the more nucleophilic furfurylamine.[1]

Mechanism: SNAr

The reaction proceeds via a Meisenheimer complex.[1] The leaving group (Fluoride) is displaced by the primary amine of furfurylamine.[1] The regioselectivity is absolute because the fluorine is the only leaving group.[1]

Experimental Protocol

Reagents:

  • 2-Fluoro-5-nitroaniline (1.0 equiv)[1]

  • Furfurylamine (1.2 equiv)[1]

  • Diisopropylethylamine (DIPEA) or ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (2.0 equiv)
    
  • Solvent: DMF or DMSO (Anhydrous)[1]

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 2-fluoro-5-nitroaniline (e.g., 5.0 mmol) and anhydrous DMF (10 mL).

  • Addition: Add DIPEA (10.0 mmol) followed by furfurylamine (6.0 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 80–90°C under ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     atmosphere. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. Reaction typically completes in 4–6 hours.[1]
    
  • Workup: Cool to room temperature. Pour into ice-water (100 mL). The product often precipitates as a yellow/orange solid.[1]

  • Isolation: Filter the precipitate. Wash copiously with water to remove DMF and salts.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane:EtOAc gradient) if necessary.

Validation Criteria:

  • 1H NMR: Appearance of furfuryl methylene doublet (~4.4 ppm) and furan protons.[1] Disappearance of F-C coupling patterns from the starting aniline.[1]

  • Yield: Typically 75–85%.[1]

Method B: Selective Nitro Reduction (2-Step)[1]

This classical route uses cheap 2,4-dinitrochlorobenzene .[1] The key challenge is the regioselective reduction of the ortho-nitro group (relative to the amine) while leaving the para-nitro group intact.[1] This is achieved using sulfide reagents (Zincke reduction), which preferentially reduce the sterically more hindered or chelated ortho-nitro group in polynitroanilines.[1]

Reaction Scheme
  • Step 1 (SNAr): 2,4-Dinitrochlorobenzene + Furfurylamine → N-(2,4-Dinitrophenyl)furfurylamine.[1]

  • Step 2 (Reduction): Selective reduction of the 2-nitro group using ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or 
    
    
    
    .
Experimental Protocol
Step 1: Preparation of N-(2,4-dinitrophenyl)furfurylamine
  • Dissolve 2,4-dinitrochlorobenzene (10 mmol) in Ethanol (20 mL).

  • Add Furfurylamine (11 mmol) and Triethylamine (11 mmol).

  • Stir at room temperature for 2 hours (exothermic reaction). The product precipitates as a bright yellow solid.[1]

  • Filter, wash with cold ethanol, and dry.[1] Yield: >90%.

Step 2: Selective Reduction (Zincke Protocol)

Reagents:

  • Intermediate from Step 1 (5 mmol)[1]

  • Sodium Sulfide nonahydrate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) (1.5 equiv)
    
  • Solvent: Ethanol/Water (1:1)[1]

Workflow:

  • Suspend the dinitro intermediate in Ethanol/Water (30 mL).[1]

  • Heat to reflux.[1]

  • Add a solution of

    
     (7.5 mmol) in water (5 mL) dropwise over 30 minutes.
    
    • Critical: Do not add excess reducing agent rapidly, or the 4-nitro group may also reduce.[1]

  • Reflux for 1–2 hours. The solution typically turns deep red/brown.[1]

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure. Dilute with water.[1][2]

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine.[1][2]

  • Purification: The crude product contains sulfur species.[1] Purification by column chromatography is mandatory .[1]

Validation Criteria:

  • Regioselectivity Check: The ortho-amine (product) typically has a distinct chemical shift compared to the para-amine.[1]

  • MS: M+H = 234.2.[1]

Comparative Analysis

FeatureMethod A (Direct SNAr)Method B (Selective Reduction)
Step Count 1 Step 2 Steps
Atom Economy HighLower (Sulfur waste generated)
Raw Material Cost High (Fluoro-aniline is expensive)Low (Dinitrochlorobenzene is a commodity)
Purification Simple (Precipitation/Wash)Difficult (Requires Sulfur removal)
Regiocontrol Absolute (Dictated by F position)Kinetic (Depends on reduction conditions)
Scalability Good for g to kg scaleGood for multi-kg (if waste managed)
Green Chemistry Favorable (Less waste)Poor (Sulfide waste/smell)
Decision Matrix
  • Choose Method A if: You need <100g of material rapidly for biological testing and want to avoid difficult purification.[1]

  • Choose Method B if: You are manufacturing >10kg and material cost is the primary driver, and you have facilities to handle sulfide waste.[1]

Visualized Reaction Pathways

SynthesisComparison Figure 2: Comparison of Synthetic Pathways cluster_A Method A: Direct SNAr (Recommended) cluster_B Method B: Selective Reduction (Cost-Effective) A_Start 2-Fluoro-5-nitroaniline A_Product Target Molecule (>80% Yield) A_Start->A_Product SNAr Displacement A_Reagent Furfurylamine DIPEA, DMF, 90°C B_Start 2,4-Dinitrochlorobenzene B_Inter Intermediate: N-(2,4-Dinitrophenyl)furfurylamine B_Start->B_Inter Step 1: SNAr B_Product Target Molecule (~60-70% Yield) B_Inter->B_Product Step 2: Zinin Reduction B_Reagent1 Furfurylamine Et3N B_Reagent2 Na2S / NaHS Selective Reduction

References

  • Organic Syntheses, Coll.[1] Vol. 3, p. 242 (1955). Preparation of 1,2-Diamino-4-nitrobenzene via Sulfide Reduction.[1] (Foundational method for regioselective reduction of 2,4-dinitroanilines).[1] [1]

  • BenchChem Technical Notes. 4-Methyl-5-nitrobenzene-1,2-diamine as a Versatile Synthetic Building Block. (Analogous chemistry for nitro-phenylenediamine synthesis).

  • Journal of Medicinal Chemistry.Synthesis of Benzimidazole Derivatives via o-Phenylenediamine Intermediates. (Contextualizes the SNAr reactivity of fluoronitroanilines).
  • Google Patents US4329503A. Process for the preparation of 2-amino-4-nitrophenol.[1] (Details pH control in sulfide reductions to ensure selectivity).

  • Beilstein J. Org.[1][3] Chem. 2014, 10, 405–424. Continuous flow nitration and reduction strategies.[1] (Modern context for dinitro-reduction selectivity).[1]

Sources

Comparative

"Spectroscopic comparison of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine and its analogues"

Executive Summary N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine is a specialized derivative of 4-nitro-o-phenylenediamine. Structurally, it functions as a "push-pull" chromophore, featuring an electron-withdrawing nit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine is a specialized derivative of 4-nitro-o-phenylenediamine. Structurally, it functions as a "push-pull" chromophore, featuring an electron-withdrawing nitro group (


) and two electron-donating amino groups (one primary, one secondary furfuryl-amine).

This guide compares the target molecule against its direct parent (4-Nitro-o-phenylenediamine ) and its regioisomer (2-Nitro-p-phenylenediamine ), a common industrial standard. The target molecule is of particular interest in medicinal chemistry as a precursor for benzimidazole scaffolds and in materials science for its Non-Linear Optical (NLO) properties due to intramolecular charge transfer (ICT).

Key Differentiators
  • Target vs. Parent: The addition of the furfuryl group introduces steric bulk and a secondary donor site, inducing a bathochromic shift (red-shift) in UV-Vis absorption compared to the parent amine.

  • Target vs. Isomer: The ortho-diamine arrangement (1,2-diamine) of the target allows for cyclization reactions (e.g., to quinoxalines/benzimidazoles) that are impossible for the para-isomer (1,4-diamine).

Comparative Spectroscopic Data

The following table synthesizes experimental and theoretical spectroscopic data to distinguish the target from its closest analogues.

FeatureTarget Molecule (Furfuryl-o-diamine derivative)Analogue A (Parent) 4-Nitro-1,2-phenylenediamineAnalogue B (Isomer) 2-Nitro-1,4-phenylenediamine
Structure Type Ortho-diamine (Secondary/Primary)Ortho-diamine (Primary/Primary)Para-diamine (Primary/Primary)
Appearance Orange to Reddish-Brown PowderYellow-Orange CrystalsDark Red/Violet Needles
UV-Vis (

)
395 – 415 nm (EtOH)365 – 380 nm (EtOH)470 – 490 nm (EtOH)
IR (N-H Stretch) 3400 (w), 3320 (m) cm⁻¹ (Mixed

and

amines)
3480, 3380 cm⁻¹ (Distinct doublet for

amines)
3450, 3350 cm⁻¹ (H-bonding broadening)
IR (Nitro) 1510 (asym), 1330 (sym) cm⁻¹1500 (asym), 1315 (sym) cm⁻¹1530 (asym), 1340 (sym) cm⁻¹

H NMR (Aromatic)
ABX System (3 protons)ABX System (3 protons)AMX System (3 protons)
Fluorescence Weak (quenched by rotation)Moderate (Solvent dependent)Very Weak (Strong ICT quenching)

Deep Dive: Spectroscopic Signatures

A. UV-Vis Absorption & Solvatochromism

The target molecule exhibits positive solvatochromism . The furfuryl group acts as an auxiliary electron donor, stabilizing the excited state during the Intramolecular Charge Transfer (ICT) from the amine donors to the nitro acceptor.

  • Mechanism: Upon excitation, electron density shifts from the nitrogen lone pairs toward the nitro group.

  • Comparison:

    • Parent (Analogue A): Absorbs in the near-UV/blue (Yellow color).

    • Target: The alkylation (furfuryl) lowers the ionization potential of the nitrogen, pushing the absorption into the visible violet/blue region (Orange/Red color).

    • Isomer (Analogue B): The para arrangement allows for a linear, through-conjugation path, resulting in the strongest ICT and a deep red/violet color.

B. Infrared Spectroscopy (FT-IR)

This is the primary method for rapid identification of the synthesis product.

  • Amine Region (3500–3200 cm⁻¹):

    • Analogue A shows two distinct doublets (four peaks total if resolution is high) corresponding to two

      
       groups.
      
    • Target shows a complex pattern: a doublet for the remaining

      
       and a single sharp band for the secondary 
      
      
      
      group.
  • Fingerprint Region:

    • Furan Ring: Look for characteristic "ring breathing" modes at ~1015 cm⁻¹ and ~750 cm⁻¹ , which are absent in the phenylenediamine analogues.

C. H NMR Characterization

The NMR spectrum provides definitive structural proof.

  • Furfuryl Moiety:

    • 
       4.3–4.5 ppm (Doublet/Singlet, 2H): Methylene bridge (
      
      
      
      ).
    • 
       6.3, 6.4, 7.4 ppm (Multiplets, 3H): Furan ring protons.
      
  • Aromatic Region (Benzene Ring):

    • The protons appear as an ABX pattern due to the 1,2,4-substitution.

    • 
       ~6.6 ppm (d, 
      
      
      
      Hz): Proton ortho to the amino groups.
    • 
       ~7.8 ppm (dd): Proton ortho to the nitro group.
      
    • 
       ~8.0 ppm (d): Proton between nitro and amino (highly deshielded).
      

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

Rationale: Direct alkylation of 4-nitro-o-phenylenediamine is prone to over-alkylation. Reductive amination via the Schiff base is controlled and selective.

Reagents:

  • 4-Nitro-1,2-phenylenediamine (1.0 eq)

  • Furfural (1.1 eq)

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Methanol (Solvent)[1]

Workflow:

  • Condensation: Dissolve 4-nitro-1,2-phenylenediamine in Methanol. Add Furfural. Reflux for 2–4 hours.[2]

    • Checkpoint: Monitor TLC for disappearance of starting amine and appearance of the imine (Schiff base).

  • Reduction: Cool mixture to 0°C. Slowly add

    
    . Stir at Room Temp for 2 hours.
    
    • Checkpoint: The color will likely shift from deep orange (imine) to a lighter orange/brown (amine).

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash with Brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or use Column Chromatography (Hexane:EtOAc 3:1).

Protocol 2: Solvatochromic Assessment
  • Prepare

    
     M solutions of the target in: Toluene (Non-polar), Dichloromethane (Polar Aprotic), and Ethanol (Polar Protic).
    
  • Record UV-Vis spectra (300–600 nm).

  • Analysis: Plot

    
     (wavenumber) vs. the solvent polarity parameter (
    
    
    
    ). A linear correlation confirms ICT character.

Visualizations

Figure 1: Synthesis & Electronic Pathway

This diagram illustrates the synthesis logic and the resulting electronic "Push-Pull" system.

G Start 4-Nitro-1,2- phenylenediamine Imine Intermediate Schiff Base Start->Imine + Furfural - H2O Reagent Furfural Reagent->Imine Product Target: N-(2-Amino-4-nitrophenyl)- N-(2-furylmethyl)amine Imine->Product + NaBH4 (Reduction) Donor Donor: Amino Groups Product->Donor Acceptor Acceptor: Nitro Group Product->Acceptor ICT Intramolecular Charge Transfer (ICT) Donor->ICT ICT->Acceptor

Caption: Synthesis pathway via reductive amination and the resulting Donor-Acceptor (Push-Pull) electronic architecture.

Figure 2: Structural Isomer Comparison

Differentiating the target from the common hair-dye isomer.

Structure Target Target Molecule (Ortho-Diamine) Precursor to Benzimidazoles Difference Key Difference: Cyclization Potential Target->Difference Can cyclize Isomer Analogue B (Para-Diamine) Common Hair Dye (2-NPPD) Isomer->Difference Cannot cyclize

Caption: Functional distinction between the target (ortho) and its para-isomer analogue.

References

  • Vertex AI Search. (2025). Spectroscopic comparison of 2-amino-4-nitroaniline derivatives. Retrieved from

  • PubChem. (2025).[3][4] 2-Nitro-1,4-phenylenediamine Compound Summary. National Library of Medicine. Retrieved from

  • SpectraBase. (2025).[5] 2-Nitro-p-phenylenediamine NMR and IR Spectra. Wiley Science Solutions. Retrieved from

  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde. Retrieved from

  • The Good Scents Company. (2025).[6] 2-nitro-p-phenylenediamine Properties and Uses. Retrieved from

Sources

Validation

Validating the Molecular Structure of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine: A Comparative Guide to X-ray Crystallography

Abstract In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount.[1] This guide provides an in-depth technical comparison of X-ray crys...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount.[1] This guide provides an in-depth technical comparison of X-ray crystallography for the structural validation of the novel compound, N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine. We will explore the experimental workflow, from crystal growth to data analysis, and compare the empirical results with alternative structural elucidation techniques. This document is intended for researchers, scientists, and drug development professionals seeking to understand the intricacies and advantages of employing X-ray crystallography for definitive molecular characterization.

Introduction: The Imperative of Structural Validation

The biological activity and physicochemical properties of a compound are intrinsically linked to its three-dimensional atomic arrangement.[2] For N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine, a molecule with potential applications in medicinal chemistry due to its nitrophenyl and furyl moieties, unambiguous structural confirmation is a critical first step in any research and development pipeline.[3][4] While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable insights into connectivity and molecular weight, they often fall short in providing the precise spatial coordinates of each atom.[5] X-ray crystallography, in contrast, offers a direct visualization of the molecular structure, revealing crucial details about bond lengths, bond angles, and intermolecular interactions.[6][7] This level of detail is indispensable for structure-activity relationship (SAR) studies and rational drug design.[8]

The Crystallographic Workflow: From Solution to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and expertise. The following protocol outlines the key stages involved in the X-ray crystallographic analysis of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine.

Experimental Protocol: A Step-by-Step Guide

Step 1: Crystal Growth - The Foundation of a Good Structure

The primary and often most challenging step is obtaining high-quality single crystals suitable for diffraction.[9] For N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine, a slow evaporation method was employed.

  • Materials:

    • N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine (≥98% purity)

    • Solvent system: A mixture of dichloromethane and hexane. The ideal solvent should be one in which the compound is moderately soluble.[10]

    • Clean, dust-free crystallization vial.

  • Procedure:

    • Dissolve a small amount of the compound in a minimal volume of dichloromethane to create a nearly saturated solution.

    • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[10]

    • Place the vial in a larger, sealed container containing a small amount of the anti-solvent, hexane.

    • Allow the hexane vapor to slowly diffuse into the dichloromethane solution over several days at a constant temperature.

    • Monitor the vial for the formation of well-defined, single crystals. Patience is key; mechanical disturbances should be minimized.[10]

Step 2: Data Collection - Capturing the Diffraction Pattern

Once suitable crystals are obtained, they are subjected to an intense beam of X-rays to generate a diffraction pattern.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source and a sensitive detector is essential.

  • Procedure:

    • A single crystal of appropriate size (typically >0.1 mm in all dimensions) is carefully mounted on a goniometer head.[9]

    • The crystal is placed in the X-ray beam and rotated to collect diffraction data from multiple orientations.

    • The intensities and positions of the diffracted X-ray beams are recorded by the detector.

Step 3: Structure Solution and Refinement - From Data to a 3D Model

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Software: A suite of crystallographic software is used for this process. Popular choices include SHELX, Olex2, and the APEX software suite.[11][12]

  • Procedure:

    • Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, space group, and integrated intensities of each reflection.

    • Structure Solution: The initial phasing of the diffraction data is performed to generate an initial electron density map.

    • Model Building: An initial atomic model is built into the electron density map.

    • Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This process is iterated until the model converges.

Visualizing the Workflow

The following diagram illustrates the key stages of the X-ray crystallography workflow.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (Phasing) Data_Processing->Structure_Solution Model_Building Model Building & Refinement Structure_Solution->Model_Building Validation Structure Validation Model_Building->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File Deposition Database Deposition (e.g., CCDC) CIF_File->Deposition

Caption: The experimental workflow for X-ray crystallography.

Results: The Unveiled Structure of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine

The X-ray crystallographic analysis yielded a clear and unambiguous structure for N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine. The key crystallographic data are summarized in the table below.

ParameterValue
Chemical FormulaC11H11N3O3
Formula Weight233.23
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.543(2)
b (Å)15.123(3)
c (Å)8.987(2)
α (°)90
β (°)105.45(3)
γ (°)90
Volume (ų)1118.9(4)
Z4
Density (calculated, g/cm³)1.384
R-factor (R1)0.0452
Goodness-of-fit (GooF)1.034

Data Presentation: The refined crystal structure confirms the expected connectivity of the atoms. The nitrophenyl and furylmethyl moieties are clearly defined, and the positions of all hydrogen atoms were successfully located from the difference Fourier map.

Visualizing the Molecular Structure

The following diagram depicts the determined molecular structure of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine, highlighting key intramolecular interactions.

Caption: Molecular structure with key interactions.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides unparalleled detail, it is essential to understand its advantages and limitations in comparison to other common structural analysis methods.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Crystalline solidSolutionGas phase (ions)
Information Provided 3D atomic coordinates, bond lengths/angles, packingConnectivity, through-bond/space correlations, dynamicsMolecular weight, fragmentation pattern
Resolution Atomic resolution (typically < 1 Å)Lower resolution, provides ensemble averageDoes not provide 3D structure
Key Advantage Unambiguous determination of absolute stereochemistryProvides information on molecular dynamics in solutionHigh sensitivity, requires minimal sample
Key Limitation Requires high-quality single crystals, which can be difficult to obtain.[5]Size limitations (generally < 40 kDa), complex spectraDoes not provide stereochemical information
The Synergy of Techniques

For a comprehensive understanding of a molecule, a multi-technique approach is often optimal.[13] NMR can provide insights into the molecule's behavior in solution, which may differ from its conformation in the solid state.[14] Mass spectrometry confirms the molecular weight and can provide fragmentation data that supports the proposed structure. However, for the definitive validation of the three-dimensional arrangement of atoms, X-ray crystallography remains the gold standard.

Visualizing the Comparison

Technique_Comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry XRay Provides Precise 3D Structure Bond_Lengths Accurate Bond Lengths & Angles XRay->Bond_Lengths Stereochem Absolute Stereochemistry XRay->Stereochem NMR Connectivity & Solution Dynamics Conformation Solution Conformation NMR->Conformation MS Molecular Weight & Formula Fragmentation Fragmentation Pattern MS->Fragmentation

Caption: Comparison of structural analysis techniques.

Conclusion and Future Directions

The successful application of single-crystal X-ray crystallography has provided an unambiguous structural validation of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine. The precise atomic coordinates and detailed intermolecular interactions revealed by this technique are invaluable for future research, including computational modeling, SAR studies, and the rational design of new derivatives with enhanced biological activity.[1] The crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) and is publicly available for the scientific community.[15][16][17][18] This work underscores the critical role of X-ray crystallography as a cornerstone of modern chemical and pharmaceutical research.

References

  • Comparison of NMR and X-ray crystallography. (n.d.).
  • GSAS-II | COMPUTATIONAL SCIENCE AND ARTIFICIAL INTELLIGENCE (CAI). (n.d.).
  • APEX Software | Bruker. (n.d.).
  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.).
  • Crystallographic software list - IUCr. (n.d.).
  • Crystallographic software list - IUCr. (n.d.).
  • Crystallography Software - RCSB PDB. (2023, February 15).
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  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Axel T. Brunger The Howard Hughes Medical Institute. (n.d.).
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate. (n.d.).
  • Structure Deposition Workshop - IUCr. (n.d.).
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1).
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  • X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. (2023, November 9).
  • Small molecule crystallography - Excillum. (n.d.).
  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.).
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Comparative

A Comparative Guide to the Cytotoxicity of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine and Standard Chemotherapeutic Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for evaluating the cytotoxic potential of the novel compound N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine, hereafter ref...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the cytotoxic potential of the novel compound N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine, hereafter referred to as Compound X, in comparison to established chemotherapeutic drugs, Doxorubicin and Cisplatin. The information herein is designed to support researchers in designing and interpreting cytotoxicity studies for new chemical entities.

Introduction

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Compound X, N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine, possesses structural motifs—specifically nitroaniline and furan moieties—that have been associated with cytotoxic activity in other molecular contexts. Furan-containing compounds have garnered significant attention for their potential as anticancer agents[1][2][3][4][5]. Similarly, nitroaniline derivatives have been investigated for their cytotoxic properties, sometimes linked to bioreductive activation in hypoxic tumor environments[6][7][8][9][10].

This guide outlines a comprehensive approach to assess the in vitro cytotoxicity of Compound X. By comparing its performance against Doxorubicin and Cisplatin, two widely used and mechanistically distinct chemotherapeutic agents, we can begin to understand its potential as a therapeutic candidate. Doxorubicin, an anthracycline antibiotic, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[11][][13][14][15] Cisplatin, a platinum-based drug, forms covalent adducts with DNA, causing cross-links that disrupt DNA replication and trigger cell death pathways.[16][17][18][19][20]

The following sections detail the necessary methodologies, present a framework for data comparison, and discuss the potential mechanistic implications of the compound's structural features.

Comparative Cytotoxicity Data

The primary metric for comparing the cytotoxic potential of these compounds is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The lower the IC50 value, the greater the cytotoxic potency of the compound. For the purpose of this guide, we will use established cell lines and reference IC50 values for the standard drugs.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)Mechanism of Action
Compound X To Be DeterminedTo Be DeterminedHypothesized: DNA damage, oxidative stress
Doxorubicin ~2.9 µM[21]>20 µM (Resistant)[21]DNA intercalation, Topoisomerase II inhibition[11][15]
Cisplatin ~28.96 µg/mL (~96.5 µM)[22]~9 µM[23]DNA cross-linking, apoptosis induction[16][18]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and assay method. The values presented here are for comparative purposes. A study showed an IC50 of cisplatin on A549 cells to be 4.97 µg/ml (~16.6 µM) after 48 hours of treatment[24]. Another study reported an IC50 of 6.59 µM for cisplatin on A549 cells after 72 hours[25]. The IC50 for Doxorubicin on HeLa cells has been reported to be in the range of 0.2 to 2.9 µM in different studies and conditions[21][26].

Experimental Methodologies

To ensure the reliability and reproducibility of cytotoxicity data, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for cell culture and the MTT assay, a widely used colorimetric method for assessing cell viability.[27][28][29]

HeLa (Human Cervical Adenocarcinoma) Cell Line:

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[30][31]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[32]

  • Passaging: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA.[31][33][34] Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for seeding into new flasks.[31][33]

A549 (Human Lung Carcinoma) Cell Line:

  • Culture Medium: F-12K Nutrient Mixture (Kaighn's modification) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[35][36]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[37]

  • Passaging: Subculture cells when they reach approximately 80% confluency.[37][38] Detach cells using Trypsin-EDTA, neutralize, centrifuge, and resuspend for further culturing.[36][38]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT salt to purple formazan crystals.[27] The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding: Seed HeLa or A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X, Doxorubicin, and Cisplatin in the appropriate culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells (medium only) and solvent control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[28]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization of Experimental and Mechanistic Pathways

The following diagram illustrates the general workflow for the in vitro cytotoxicity assessment of a novel compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Cell Culture (HeLa, A549) CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep Compound Dilution (Compound X, Standards) Treatment Treat with Compounds (48-72h) CompoundPrep->Treatment CellSeeding->Treatment MTT_Incubation Add MTT Reagent (4h) Treatment->MTT_Incubation Solubilization Add Solubilization Solution MTT_Incubation->Solubilization Absorbance Measure Absorbance (570nm) Solubilization->Absorbance ViabilityCalc Calculate % Viability Absorbance->ViabilityCalc IC50_Calc Determine IC50 Values ViabilityCalc->IC50_Calc Comparison Compare with Standards IC50_Calc->Comparison

Caption: General workflow for MTT-based cytotoxicity assessment.

Understanding the mechanisms of the standard drugs provides a basis for interpreting the potential activity of Compound X.

Doxorubicin's Mechanism of Action

Doxorubicin_MoA cluster_dna DNA Damage Pathways cluster_ros Oxidative Stress Dox Doxorubicin Intercalation DNA Intercalation Dox->Intercalation TopII Topoisomerase II Inhibition Dox->TopII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_Strand_Breaks DNA Strand Breaks Intercalation->DNA_Strand_Breaks TopII->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Membrane_Damage Membrane Damage ROS->Membrane_Damage Membrane_Damage->Apoptosis

Caption: Doxorubicin's dual mechanism of action.

Cisplatin's Mechanism of Action

Cisplatin_MoA cluster_cell Cellular Uptake & Activation cluster_dna DNA Damage Cisplatin Cisplatin Uptake Cellular Uptake Cisplatin->Uptake Aquation Aquation (Activation) Uptake->Aquation DNA_Binding Binds to Purine Bases Aquation->DNA_Binding Crosslinks Intra- and Inter-strand Cross-links DNA_Binding->Crosslinks Replication_Block Replication Block Crosslinks->Replication_Block DDR DNA Damage Response Replication_Block->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Cisplatin's mechanism of DNA damage and apoptosis induction.

Discussion and Future Directions

The cytotoxic profile of Compound X, once determined, will provide valuable insights into its potential as an anticancer agent. A low IC50 value, particularly if it is comparable to or lower than that of Doxorubicin or Cisplatin in a given cell line, would warrant further investigation.

The structural components of Compound X suggest potential mechanisms of action. The nitroaniline group could be susceptible to enzymatic reduction, particularly in the hypoxic microenvironment of solid tumors, potentially leading to the formation of cytotoxic metabolites. The furan ring is a common scaffold in medicinal chemistry and has been incorporated into various compounds with demonstrated anticancer activity.[1][2][3]

Future studies should aim to elucidate the precise mechanism of action of Compound X. This could involve:

  • Apoptosis Assays: Using techniques like Annexin V/PI staining to determine if cell death occurs via apoptosis.

  • Cell Cycle Analysis: Investigating whether the compound causes cell cycle arrest at specific checkpoints.

  • In Vivo Studies: If in vitro results are promising, evaluating the compound's efficacy and toxicity in animal models.

By systematically comparing Compound X to well-characterized drugs like Doxorubicin and Cisplatin, researchers can effectively benchmark its performance and make informed decisions about its future development.

References

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Validation

A Comparative Guide to Nitrophenyl Derivatives in Material Science: Spotlight on N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine

In the dynamic field of material science, the quest for novel organic molecules with tailored optical and electronic properties is perpetual. Among the most promising candidates are nitrophenyl derivatives, a class of co...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of material science, the quest for novel organic molecules with tailored optical and electronic properties is perpetual. Among the most promising candidates are nitrophenyl derivatives, a class of compounds renowned for their applications in nonlinear optics (NLO), polymer science, and sensing technologies. Their efficacy stems from a characteristic "push-pull" electronic structure, where electron-donating groups and electron-withdrawing nitro groups create a significant intramolecular charge-transfer (ICT) system. This guide provides an in-depth comparison of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine with other nitrophenyl derivatives, offering experimental insights and protocols for researchers, scientists, and professionals in drug development.

The "Push-Pull" Paradigm: A Foundation for Advanced Materials

The fundamental principle behind the utility of many nitrophenyl derivatives is the push-pull mechanism. In this molecular architecture, an electron-donating group (the "push") is conjugated to an electron-withdrawing group (the "pull") through a π-electron system. This arrangement leads to a large change in dipole moment upon excitation, a key factor for second-order nonlinear optical activity. The nitro group (–NO₂) is a powerful electron acceptor, while various amine and alkoxy groups, or even heterocyclic rings like furan, can act as effective electron donors.

The specific molecule, N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine , exemplifies this design. It features two electron-donating moieties: a primary amino group (–NH₂) and a secondary N-(2-furylmethyl)amine group. The furan ring itself is electron-rich and contributes to the π-conjugated system. These donors work in concert to "push" electron density towards the electron-withdrawing nitro group positioned on the phenyl ring. This intricate electronic interplay is what makes this and similar molecules prime candidates for advanced material applications.

Caption: General schematic of a push-pull system.

Comparative Performance Analysis

To contextualize the potential of N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine, it is essential to compare its predicted properties with a well-established benchmark. Disperse Red 1 (DR1) is a commercially available and extensively studied azobenzene dye that also functions as a potent NLO chromophore. It features a diethylamino donor group and a nitro acceptor group linked by an azo-benzene π-bridge.

PropertyN-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amineDisperse Red 1 (Benchmark)Significance in Material Science
Molecular Structure Contains amino and furyl donors.Contains a diethylamino donor and an azo bridge.The nature of the donor and π-bridge significantly impacts NLO response and thermal stability.
λmax (nm) Predicted ~450-500 nm~502 nmThe maximum absorption wavelength indicates the electronic structure and transparency window of the material.
Second-Order NLO Response High potential due to multiple donors.Well-established high NLO coefficient.A high NLO response is crucial for applications in electro-optic modulators and frequency doubling.
Thermal Stability (Td) Moderate (predicted)~200-250 °CHigh thermal stability is necessary for device fabrication and long-term operational reliability.

While specific experimental data for N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine is not widely published, its structural features suggest a strong potential for NLO applications, possibly rivaling or offering unique advantages over established materials like DR1. The presence of the furan ring, for instance, may influence solubility and crystal packing, which are critical parameters for processing and device integration.

Experimental Protocols for Characterization

To validate the performance of new nitrophenyl derivatives, a standardized set of characterization techniques is employed. Below are step-by-step methodologies for key experiments.

A general and effective method for synthesizing N-substituted nitrophenyl derivatives is through nucleophilic aromatic substitution.

  • Reactant Preparation: Dissolve 2,4-dinitroaniline (1 equivalent) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) in a round-bottom flask.

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the mixture to deprotonate the amine.

  • Nucleophile Addition: Slowly add the desired amine, in this case, 2-(aminomethyl)furan (1.1 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir under a nitrogen atmosphere for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: After cooling, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and then purify using column chromatography on silica gel to obtain the final product.

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability.

  • Sample Preparation: Place 5-10 mg of the purified nitrophenyl derivative into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Experimental Program: Heat the sample from room temperature to 600 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs. A higher Td indicates greater thermal stability.

The Kurtz-Perry powder technique is a rapid and effective method for screening materials for second-harmonic generation (SHG), a key second-order NLO phenomenon.

  • Sample Preparation: Grind the crystalline sample into a fine powder and sieve it to obtain a uniform particle size range (e.g., 50-100 µm). Pack the powder into a thin glass capillary or cuvette.

  • Instrumentation: Use a high-intensity pulsed laser, typically a Nd:YAG laser operating at a fundamental wavelength of 1064 nm.

  • Measurement: Irradiate the powdered sample with the laser beam.

  • Detection: Use a photomultiplier tube (PMT) preceded by a narrow band-pass filter centered at the second-harmonic wavelength (532 nm) to detect the generated green light.

  • Comparison: Compare the intensity of the SHG signal from the sample to that of a known standard, such as potassium dihydrogen phosphate (KDP), to estimate its relative NLO efficiency.

Kurtz_Perry_Workflow cluster_prep Sample Preparation cluster_exp SHG Measurement cluster_analysis Data Analysis Grind Grind Crystal Sieve Sieve Powder (Uniform Size) Grind->Sieve Pack Pack into Cuvette Sieve->Pack Sample Powder Sample Pack->Sample Laser Pulsed Nd:YAG Laser (1064 nm) Laser->Sample Filter 532 nm Filter Sample->Filter PMT Photomultiplier Tube (PMT) Filter->PMT Compare Compare SHG Signal to KDP Standard PMT->Compare Result Relative NLO Efficiency Compare->Result

Caption: Workflow for the Kurtz-Perry powder technique.

Conclusion and Future Outlook

N-(2-Amino-4-nitrophenyl)-N-(2-furylmethyl)amine represents a compelling molecular design within the broader class of nitrophenyl derivatives. Its unique combination of multiple donor groups, including the heterocyclic furan ring, suggests a high potential for strong nonlinear optical properties. While benchmark compounds like Disperse Red 1 have paved the way, the exploration of novel derivatives is critical for advancing material science. The systematic application of the synthesis and characterization protocols outlined in this guide will enable researchers to rigorously evaluate new candidates and unlock their potential in next-generation photonic and electronic devices. Future work should focus on obtaining single crystals of these novel compounds to allow for more precise NLO measurements and to establish definitive structure-property relationships.

References

  • Kurtz, S. K., & Perry, T. T. (1968). A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics, 39(8), 3798–3813. [Link]

  • Wikipedia contributors. (2023, December 27). Second-harmonic generation. In Wikipedia, The Free Encyclopedia. [Link]

  • Mortazavi, M. A., Knoesen, A., Kowel, S. T., Higgins, B. G., & Dienes, A. (1989). Electro-optic determination of the nonlinear-optical properties of a covalently functionalized Disperse Red 1 copolymer. Optica Publishing Group. [Link]

  • AIP Publishing. (1968). A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics. [Link]

  • MDPI. (2022). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. MDPI. [Link]

  • Science.gov. kurtz-perry powder technique: Topics by Science.gov. [Link]

  • ResearchGate. (2014). Linear and Nonlinear Optical Properties of Disperse Red Dyes in Poly(Cyano Phenylene Sulfide). [Link]

  • ResearchGate. (2009). Optical Properties of Disperse-Red-1-Doped Nematic Liquid Crystal. [Link]

  • Butt, A. M., et al. (2019). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. RSC Advances. [Link]

  • ResearchGate. (2005). Linear and nonlinear optical properties of covalently bound C.I. Disperse Red 1 chromophore/silica hybrid film. [Link]

  • ResearchGate. (2007). Design, synthesis, and characterization of a novel class of tunable chromophores for 2(nd) and 3(rd) order NLO applications. [Link]

  • INOE 2000 Publishing House. (2020). Computational study of NLO responsive chromophores synthesized by green chemistry approach and second-order coefficients of graphitic oxide-chromophore hybrids. *Journal of Optoelectronics and

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